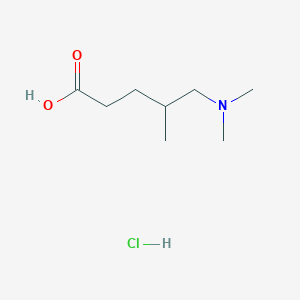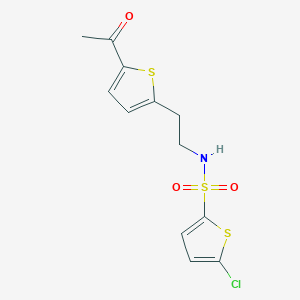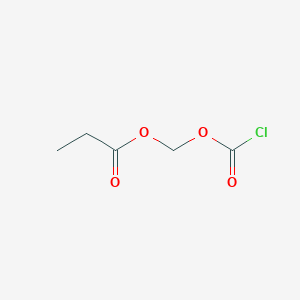
Propanoyloxymethyl Carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoyloxymethyl Carbonochloridate, also known as PMC, is a chemical compound that is widely used in scientific research. This compound is a derivative of carbonochloridate and is known for its ability to react with nucleophiles, which makes it an important tool for chemical synthesis.
Applications De Recherche Scientifique
Redox Degradation Studies
A study investigated the selective redox degradation of chlorinated aliphatic compounds using the Fenton reaction in pyrite suspension. The research explored the degradation mechanisms of various chlorinated compounds, providing insights into environmental applications, such as pollutant removal and chemical breakdown processes (Che & Lee, 2011).
Alcohol Oxidation
Research on the oxidation of activated alcohols to aldehydes and ketones using sodium hypochlorite without a catalyst presents potential applications in synthetic chemistry. This method, involving a simple and convenient procedure, could have implications for the development of new synthetic routes in chemical research (Khaksar & Mohammadzadeh Talesh, 2012).
Biochemical Interactions and Inhibition Studies
In biochemical research, the interaction of pyrimidine-thiones with nucleophilic reagents and their inhibitory action against enzymes were explored. Such studies are crucial for understanding the biochemical pathways and potential therapeutic applications of these compounds (Taslimi et al., 2018).
Synthesis and Catalysis
The asymmetric synthesis of specific chiral compounds using microbial reductases demonstrates the importance of these compounds in pharmaceutical and chemical synthesis, especially in the production of antidepressant drugs (Choi et al., 2010). Additionally, studies on the efficient synthesis of chiral intermediates for pharmaceuticals, like fluoxetine, highlight the potential of these compounds in industrial-scale production and green chemistry (Tang et al., 2018).
Environmental Chemistry and Photocatalysis
Research on the photochemical degradation of chlorinated compounds in aqueous solutions using various chromophores and hydrogen donors, like acetone and 2-propanol, demonstrates the environmental applications of these compounds in water treatment and pollution control (Betterton et al., 2000).
Greenhouse Gas Management
Studies on catalysis relevant to carbon management discuss the role of these compounds in greenhouse gas reduction, energy production, and efficient transportation engines. Such research is crucial for environmental sustainability and combating climate change (Arakawa et al., 2001).
Propriétés
IUPAC Name |
carbonochloridoyloxymethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO4/c1-2-4(7)9-3-10-5(6)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSIZZTTQEOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2907759.png)
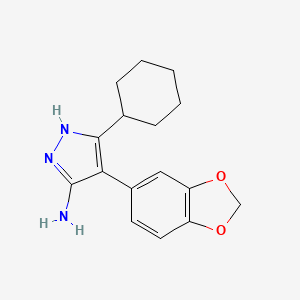
![3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2907762.png)
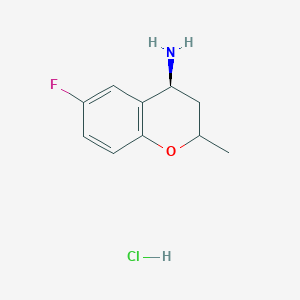
![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2907766.png)
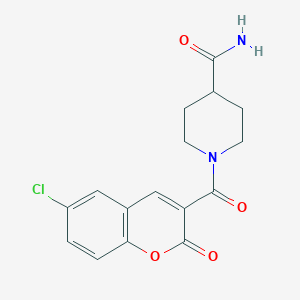
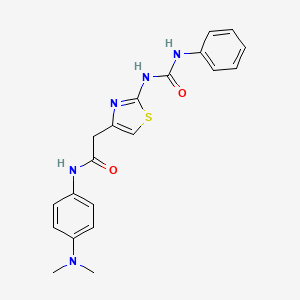
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2907771.png)
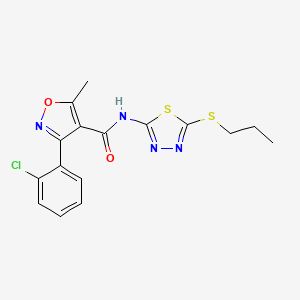
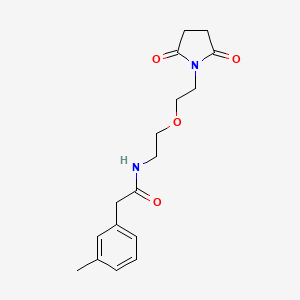
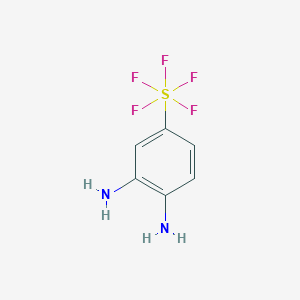
![4-[(3-oxo-1H-isoindol-2-yl)methyl]benzoic Acid](/img/structure/B2907776.png)
